molecular formula C21H21N3O5S B2601333 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1448066-34-9

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2601333
CAS No.: 1448066-34-9
M. Wt: 427.48
InChI Key: WPAKEFMZCOPVGL-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Biological Activities Sulfonamides, including the compound , are synthesized through various methods and possess a wide range of biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The synthesis of these compounds often involves coupling with different pharmacologically active moieties such as coumarin, indole, quinoline, isoquinoline, and others, leading to the creation of sulfonamide hybrids. These hybrids have shown a considerable range of biological activities, underscoring their potential in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Designing Sulfonamide Hybrids The design and development of two-component sulfonamide hybrids have been a significant area of research. These hybrids combine sulfonamides with various heterocyclic moieties, leading to compounds with enhanced biological activities. This approach allows the scientific community to generate more effective sulfonamide hybrid drugs, potentially offering new treatments for various diseases (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Computational and Experimental Analyses Theoretical and computational studies, along with experimental investigations, are crucial for understanding the reactivity and biological activity of sulfonamide derivatives. Such studies include antimalarial activity characterization, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties assessment, and molecular docking studies to explore the binding affinities of these compounds to various biological targets. These analyses provide insights into the potential use of sulfonamide derivatives as therapeutic agents against diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

Chemical Stability and Cytotoxic Properties Research into the chemical stability and cytotoxic properties of novel quinoline derivatives, including sulfonamide hybrids, is pivotal for drug development. Studies focusing on the synthesis, structure, and in vitro cytotoxicity of these compounds against various cancer cell lines help identify potential anticancer agents. Such research contributes to the discovery of compounds with significant cancer cell growth inhibitory effects, guiding the development of new anticancer therapies (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-23-8-9-29-18-4-3-15(12-17(18)21(23)26)22-30(27,28)16-10-13-2-5-19(25)24-7-6-14(11-16)20(13)24/h3-4,10-12,22H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAKEFMZCOPVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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